molecular formula C22H25N3O2 B5562727 2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine

2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine

Cat. No. B5562727
M. Wt: 363.5 g/mol
InChI Key: JJGDUBNBSMTOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods, including palladium-catalyzed cascade reactions. Zhang et al. (2016) developed an efficient synthesis for a hybrid structure of indenone with imidazo[1,2-a]pyridine through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide (Zhang, X. Zhang, & Fan, 2016). Another notable synthesis involves the Cu-catalyzed formation of 3-formyl imidazo[1,2-a]pyridine from ethyl tertiary amines under aerobic oxidative conditions, showcasing the method's broad substrate scope and functional group tolerance (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines, including derivatives, typically features planar configurations that facilitate interactions through hydrogen bonding and other intermolecular forces. Fun et al. (2011) investigated the crystal structure of a 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, revealing how molecular chains are linked in the crystal through C—H⋯N interactions (Fun, Rosli, Kumar, Prasad, & Nagaraja, 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, enabling the synthesis of complex molecules. For instance, Lei et al. (2016) demonstrated a copper-catalyzed selective cross-coupling with methyl hetarenes, a method that synthesizes C-3 carbonyl imidazo[1,2-a]pyridine derivatives, highlighting the structural motif's prevalence in natural products and pharmaceuticals (Lei, Mai, Yan, Mao, & Cao, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridines have been a focal point for the development of novel synthetic methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed cascade reactions, showcasing the versatility of the imidazo[1,2-a]pyridine core in generating complex heterocyclic structures with potential biological activity (Zhang, Zhang, & Fan, 2016). Additionally, a carbonylation approach toward the activation of Csp2-H and Csp3-H bonds has been reported, opening new routes to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common motifs in natural products and pharmaceuticals (Lei, Mai, Yan, Mao, & Cao, 2016).

Pharmacological Applications

The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This underlines the potential of the scaffold for the development of novel therapeutic agents, emphasizing the importance of structural modifications to enhance biological activity (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Biological Activity

Novel selenylated imidazo[1,2-a]pyridines have been designed and synthesized, demonstrating promising activity against breast cancer cells. These compounds show high cytotoxicity and have been found to inhibit cell proliferation and induce apoptosis, establishing them as potential prototypes for anticancer therapy (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-6-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-5-3-7-20(11-16)27-15-18-6-4-10-24(13-18)22(26)19-8-9-21-23-17(2)12-25(21)14-19/h3,5,7-9,11-12,14,18H,4,6,10,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGDUBNBSMTOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CN4C=C(N=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.